PARP-1 Bioisosteric Scaffold Potency Relative to Olaparib
The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was explicitly used as a bioisosteric replacement for the phthalazinone core of Olaparib. Representative derivative 8a bearing the parent 6-carboxylic acid-derived sulfonohydrazide achieved a PARP-1 IC50 of 2.31 nM, and derivative 5 achieved 3.05 nM, both superior to Olaparib (IC50 = 4.40 nM) in the same cell-free enzymatic assay [1]. This demonstrates that the dioxoquinoxaline-6-carboxylic acid core can support potencies that exceed the clinical benchmark when properly elaborated.
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 8a IC50 = 2.31 nM; Derivative 5 IC50 = 3.05 nM |
| Comparator Or Baseline | Olaparib IC50 = 4.40 nM |
| Quantified Difference | 1.9-fold and 1.4-fold improvement in potency over Olaparib, respectively |
| Conditions | Cell-free PARP-1 enzymatic inhibition assay |
Why This Matters
For medicinal chemistry teams evaluating PARP-1 inhibitor scaffolds, the dioxoquinoxaline-6-carboxylic acid core provides a synthetically tractable bioisostere of phthalazinone that can match or exceed Olaparib potency, offering a differentiated intellectual property position.
- [1] New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules 2022, 27(15), 4924. doi:10.3390/molecules27154924 View Source
